molecular formula C19H17N3O B14090053 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol

4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol

Cat. No.: B14090053
M. Wt: 303.4 g/mol
InChI Key: IMKINPRHTPQIGL-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method is the annulation of substituted benzimidazoles with enamino ketones under reflux conditions in pyridine . Another approach involves the use of nanoporous catalysts such as ZnO@SO3H@Tropine, which facilitates a one-pot three-component synthesis . These methods are efficient and provide high yields of the desired product.

Chemical Reactions Analysis

4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antiviral and anticancer activities . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

4-methyl-3-[(2-methylphenyl)methyl]-1H-pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C19H17N3O/c1-12-7-3-4-8-14(12)11-15-13(2)22-17-10-6-5-9-16(17)20-19(22)21-18(15)23/h3-10H,11H2,1-2H3,(H,20,21,23)

InChI Key

IMKINPRHTPQIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=C(N3C4=CC=CC=C4N=C3NC2=O)C

Origin of Product

United States

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